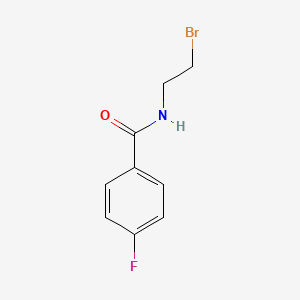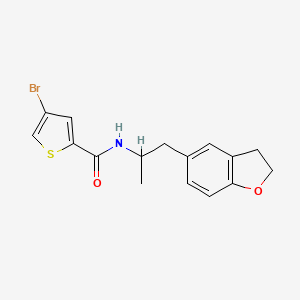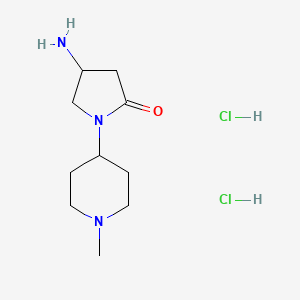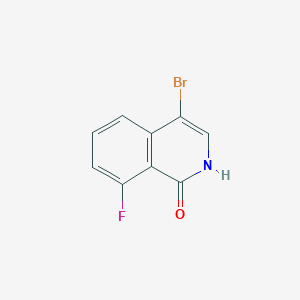
N-(2-bromoethyl)-4-fluorobenzamide
Übersicht
Beschreibung
“N-(2-Bromoethyl)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For “N-(2-Bromoethyl)phthalimide”, the molecular formula is C10H8BrNO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For “N-(2-Bromoethyl)phthalimide”, it appears as a white to cream-colored crystalline powder .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
N-(2-bromoethyl)-4-fluorobenzamide is related to a class of compounds that have been studied for their crystal structure properties. For instance, the crystal structures of similar N-phenyl benzamides, including fluorobenzamides, have been analyzed to understand the conformational properties of these molecules (Suchetan et al., 2016).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activities. For example, certain fluorobenzamides have shown promising antimicrobial effects against various bacterial and fungal strains (Desai, Rajpara & Joshi, 2013).
Analysis of Spin-Spin Couplings
Research on 2-fluorobenzamide, a compound similar to this compound, has provided insights into the spin-spin couplings and hydrogen bonding in molecular structures, which are crucial for understanding molecular interactions and behaviors (Rae et al., 1993).
PET Imaging Applications
This compound-related compounds have been explored for their potential in PET (Positron Emission Tomography) imaging. Specifically, derivatives like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide have been synthesized and studied for their high affinity to σ receptors, suggesting potential applications in imaging sigma receptors in various medical conditions (Shiue et al., 1997).
Anticancer Activity
Research on benzamide derivatives, including those with fluorine substitutions, has explored their potential anticancer activities. Some of these compounds have shown cytotoxic activity against cancer cells, suggesting a possible role in cancer treatment (Kesuma et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-bromoethyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSCXDBIFDPAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2646819.png)

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2646825.png)
![6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2646826.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2646827.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2646830.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2646831.png)

![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2646834.png)

![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

